![molecular formula C15H14N2O4S B2397357 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 1164535-67-4](/img/structure/B2397357.png)
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
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Overview
Description
“(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction is monitored by TLC .Molecular Structure Analysis
The molecular structure of “(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” includes phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Activity : A study investigated a thiazole-based heterocyclic amide for its antimicrobial activity, demonstrating good activity against eight tested microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This suggests potential pharmacological and medical applications due to its broad antimicrobial efficacy (Cakmak et al., 2022).
Anticancer Activity : Another research focused on the synthesis of furan-carboxamide derivatives, revealing that these compounds were potent inhibitors of the influenza A H5N1 virus. The study highlighted the significance of the dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, marking these derivatives as novel inhibitors of lethal H5N1 influenza A viruses (Yongshi et al., 2017).
Anti-inflammatory and Analgesic Agents
- Synthesis for Anti-inflammatory and Analgesic Use : Novel compounds derived from visnaginone and khellinone were synthesized and screened for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. The compounds displayed significant inhibitory activity on COX-2 selectivity and exhibited promising analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Chemical Sensing
- Chemosensors for Cyanide Anions : Research into coumarin benzothiazole derivatives revealed their ability to act as chemosensors for cyanide anions, with certain compounds exhibiting significant changes in color and fluorescence upon interaction with cyanide. This application demonstrates the versatility of such compounds beyond pharmaceuticals, into materials science and chemical sensing (Wang et al., 2015).
Synthesis and Characterization
- Experimental and Theoretical Investigations : A study focused on the synthesis, molecular characterization, and biological activity of a furan-2-carboxamide-bearing thiazole. The research included single-crystal X-ray diffraction, density functional theory modeling, and evaluation of antimicrobial activity, showcasing the methodological approach to characterizing and assessing the utility of such compounds (Cakmak et al., 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-17-12-9(19-2)6-7-10(20-3)13(12)22-15(17)16-14(18)11-5-4-8-21-11/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJKLQPKAFBFEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CO3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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